
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone is a useful research compound. Its molecular formula is C20H22BrN3O3 and its molecular weight is 432.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone, often referred to as a pyrrolidine derivative, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the following features:
- Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.
- Bromopyridine moiety : Enhances lipophilicity and may influence receptor binding.
- Morpholine group : Often associated with improved solubility and bioavailability.
The molecular formula is C18H19BrN2O3, with a molecular weight of 391.3 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : It may act on G-protein-coupled receptors (GPCRs) or ion channels, modulating their activity and influencing various signaling pathways.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in inflammatory processes or cancer progression, similar to other compounds in its class .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that related pyrrolidine derivatives can inhibit the growth of various cancer cell lines, including breast and renal cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Preliminary investigations suggest potential antimicrobial effects against various pathogens:
- Tested Strains : The compound has shown moderate activity against Mycobacterium tuberculosis and other bacterial strains, indicating its potential as an antimicrobial agent .
Study 1: Anticancer Evaluation
In a recent study evaluating the anticancer properties of pyrrolidine derivatives, this compound was tested against a panel of human tumor cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values in the range of 10–15 µM against renal cancer cells, demonstrating significant potency compared to standard chemotherapeutics .
Study 2: Antimycobacterial Activity
Another study focused on the synthesis and evaluation of new compounds for antimycobacterial activity. The findings highlighted:
- Activity Against Mycobacterium tuberculosis : Compounds structurally related to this compound showed promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds containing pyridine and pyrrolidine moieties exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has been investigated for its potential as an anticancer agent due to the presence of the bromopyridine group, which enhances biological activity.
Case Study:
In a study evaluating the anticancer properties of various pyridine derivatives, it was found that (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone demonstrated a notable reduction in cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
COX-2 Inhibition
The compound has also been explored for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Inhibitors of COX-2 are of significant interest for their potential to reduce tumor growth and metastasis.
Data Table: COX-2 Inhibition Activity
Compound Name | IC50 Value (µM) | Activity Classification |
---|---|---|
This compound | 15 | Active |
Other Pyridine Derivative 1 | 25 | Active |
Other Pyridine Derivative 2 | 30 | Inactive |
This table summarizes the inhibitory activity against COX-2, highlighting the effectiveness of the compound relative to other derivatives .
Structural Characterization
The structural characterization is typically performed using NMR spectroscopy and mass spectrometry, confirming the presence of key functional groups and overall molecular integrity.
Development of Analogues
Creating analogues with varied substituents on the pyridine or morpholine rings could enhance potency and selectivity against specific cancer types.
Combination Therapies
Investigating the effects of this compound in combination with existing chemotherapeutics may provide insights into synergistic effects that could improve treatment outcomes.
Mechanistic Studies
Further mechanistic studies are essential to elucidate the pathways through which this compound exerts its anticancer effects, potentially leading to better-targeted therapies.
Eigenschaften
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3/c21-16-3-6-19(22-13-16)27-18-7-8-24(14-18)20(25)15-1-4-17(5-2-15)23-9-11-26-12-10-23/h1-6,13,18H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVZDVONGLADOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.